

# Crystal Structure of Human PRKACA in Complex with DS01080522: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS01080522 |           |
| Cat. No.:            | B15142608  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of the human Protein Kinase A catalytic subunit alpha (PRKACA) in complex with the inhibitor **DS01080522**. The information presented herein is intended to support research and development efforts in the fields of oncology and kinase inhibitor design.

### Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell proliferation.[1][2] The catalytic subunit, PRKACA, is the active component of the PKA holoenzyme.[1] Dysregulation of PRKACA activity has been implicated in various diseases, including several types of cancer.[1] [2] Notably, a fusion gene involving PRKACA is a key driver in fibrolamellar hepatocellular carcinoma, making it a prime target for therapeutic intervention.[3]

**DS01080522** is a potent inhibitor of PRKACA.[4][5][6][7][8] Understanding the structural basis of this inhibition is paramount for the development of novel and more selective therapeutic agents. This guide details the crystal structure of the human PRKACA-**DS01080522** complex, providing key quantitative data and outlining the typical experimental workflow for such a study.

### **Quantitative Data Summary**



The following tables summarize the key crystallographic data for the human PRKACA-**DS01080522** complex, as deposited in the Protein Data Bank (PDB) under the accession code 7Y1G, and the in vitro activity of the inhibitor.[3]

Table 1: Crystallographic Data for PDB ID: 7Y1G[3]

| Parameter                | Value                      |  |
|--------------------------|----------------------------|--|
| PDB ID                   | 7Y1G                       |  |
| Resolution (Å)           | 2.30                       |  |
| R-Value Work             | 0.185                      |  |
| R-Value Free             | 0.237                      |  |
| Space Group              | P 21 21 21                 |  |
| Unit Cell Dimensions (Å) | a=55.12, b=85.23, c=164.57 |  |
| Expression System        | Escherichia coli BL21(DE3) |  |
| Method                   | X-ray Diffraction          |  |

Table 2: Inhibitor Activity Data for DS01080522

| Parameter | Value                                   | Reference    |
|-----------|-----------------------------------------|--------------|
| Target    | PRKACA Kinase Activity                  | [4][5][7][8] |
| IC50      | 0.8 nM                                  | [4][5][7][8] |
| Target    | CREB Phosphorylation (in NIH/3T3 cells) | [4]          |
| IC50      | 66 nM                                   | [4]          |

## **Experimental Protocols**

While the full, detailed experimental protocols from the primary publication are not publicly accessible, this section outlines a generalized, standard workflow for the determination of a protein-ligand crystal structure.



### **Protein Expression and Purification**

- Gene Synthesis and Cloning: The gene encoding human PRKACA is synthesized and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
- Protein Expression: The expression vector is transformed into a suitable host, such as E. coli
  BL21(DE3).[3] Protein expression is induced, typically by the addition of IPTG, and the cells
  are grown at a controlled temperature to ensure proper protein folding.
- Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the cellular contents. The lysate is then clarified by centrifugation to remove cell debris.
- Affinity Chromatography: The clarified lysate is passed over an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The target protein binds to the column, while other cellular proteins are washed away. The purified protein is then eluted from the column.
- Size-Exclusion Chromatography: As a final purification step, the protein is subjected to sizeexclusion chromatography to remove any remaining impurities and aggregated protein, ensuring a homogenous sample for crystallization.

### Crystallization

- Complex Formation: The purified PRKACA protein is incubated with a molar excess of the inhibitor DS01080522 to ensure the formation of the protein-ligand complex.
- Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. This involves mixing the complex with a wide range of precipitants, buffers, and salts at different concentrations.
- Optimization: Promising initial crystal hits are optimized by systematically varying the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting single crystals.

### **Data Collection and Structure Determination**



- Crystal Harvesting and Cryo-protection: Suitable crystals are harvested from the crystallization drops and soaked in a cryo-protectant solution to prevent ice formation during X-ray data collection. The crystals are then flash-cooled in liquid nitrogen.
- X-ray Diffraction Data Collection: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the crystal is recorded on a detector.
- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
- Structure Solution and Refinement: The three-dimensional structure of the protein-ligand complex is solved using molecular replacement, with a known structure of PRKACA as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map. This iterative process of refinement and model building results in the final, high-resolution crystal structure.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: Generalized workflow for determining the crystal structure of a protein-ligand complex.



### **PKA Signaling Pathway and Inhibition**



Click to download full resolution via product page

Caption: Simplified PKA signaling pathway illustrating the inhibitory action of **DS01080522**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. biorxiv.org [biorxiv.org]
- 2. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutational Landscape and Precision Medicine in Hepatocellular Carcinoma [mdpi.com]
- 8. Oncogenic PKA signaling increases c-MYC protein expression through multiple targetable mechanisms | eLife [elifesciences.org]
- To cite this document: BenchChem. [Crystal Structure of Human PRKACA in Complex with DS01080522: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142608#crystal-structure-of-human-prkaca-with-ds01080522]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com